molecular formula C26H28O5 B13136116 (2S,3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol

(2S,3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol

Cat. No.: B13136116
M. Wt: 420.5 g/mol
InChI Key: HTSKDJMXBBFKKG-XPGKHFPBSA-N
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Description

(2S,3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol is a complex organic compound that belongs to the class of tetrahydropyran derivatives. This compound is characterized by the presence of three benzyloxy groups attached to a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an important molecule in stereoselective synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol typically involves the protection of hydroxyl groups and the formation of the tetrahydropyran ring. One common method involves the use of benzyl chloride as a protecting group for the hydroxyl groups. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The protected intermediate is then subjected to cyclization to form the tetrahydropyran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid, while reduction can yield benzyl alcohol .

Scientific Research Applications

(2S,3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, which can influence the binding affinity and specificity of the compound. The tetrahydropyran ring provides a rigid framework that can enhance the selectivity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,3S,4R,5R)-3,4,5-Tris(benzyloxy)tetrahydro-2H-pyran-2-ol lies in its specific stereochemistry and the presence of three benzyloxy groups, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C26H28O5

Molecular Weight

420.5 g/mol

IUPAC Name

(2S,3S,4R,5R)-3,4,5-tris(phenylmethoxy)oxan-2-ol

InChI

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26+/m1/s1

InChI Key

HTSKDJMXBBFKKG-XPGKHFPBSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H](O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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